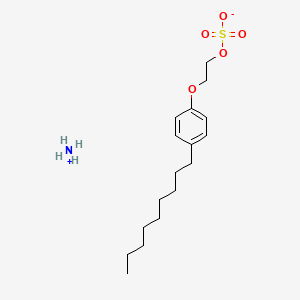
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
“N,N-Bis(2-hydroxyethyl)ethylenediamine” is a chemical compound with the linear formula HOCH2CH2NHCH2CH2NHCH2CH2OH . It is used as a pharmaceutical intermediate . The ideal-gas enthalpy of formation of this compound has been studied .
Synthesis Analysis
This compound can be prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts . The Zn-doped Cao nanospheroids were found to be the most efficient heterogeneous catalyst .Molecular Structure Analysis
The structure of this compound and its complexes have been studied . All four hydroxyl groups are H-bonded to chloride counter ions, creating a layered structure .Chemical Reactions Analysis
The chemical analysis, rheological behavior, and stabilizing ability of the product for metal and metal oxide slurries have been investigated .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 98-100 °C (lit.) .Applications De Recherche Scientifique
Polymer Processing Aid
This compound is used as an additive in polymer processing to improve the flow of polymers during molding, leading to better surface quality and reduced defects in the final product .
Synthesis of Oleochemicals
It serves as a precursor in the synthesis of oleochemicals like N,N-bis-(2-Hydroxyethyl) Oleamide , which are used in various industrial applications such as lubricants, surfactants, and plasticizers .
Catalysis
The compound is utilized in catalysis for one-pot solvent-free synthesis processes, enhancing the efficiency of chemical reactions and reducing waste .
Safety Evaluation
It has been evaluated for safety as a food contact material, ensuring that products made with it are safe for consumer use .
Antistatic and Anti-fog Agent
In the plastics industry, it is used as an antistatic and anti-fog agent, improving the usability and longevity of plastic products .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with metal ions such as copper, zinc, and nickel .
Mode of Action
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide’s mechanism of action involves forming stable coordination complexes with metal ions, effectively sequestering them and preventing their interaction with other molecules . This can alter the biochemical environment and influence various cellular processes.
Result of Action
The molecular and cellular effects of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide’s action would depend on the specific biochemical pathways it influences. By sequestering metal ions, it could potentially disrupt processes that rely on these ions, leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect its ability to bind to metal ions and its overall stability .
Propriétés
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(15,16)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJDXPINIIUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221676 | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
CAS RN |
7146-67-0 | |
| Record name | N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7146-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7146-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-hydroxyethyl)-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide?
A1: N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide has the molecular formula C11H17NO4S []. The crystal structure analysis reveals an intramolecular O—H⋯O hydrogen bond forming an S(8) ring within the molecule []. This interaction significantly influences the conformation of the bis(2-hydroxyethyl) segment, holding the two CH2CH2OH groups close to coplanar [].
Q2: How does the structure of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide influence its crystal packing?
A2: The O—H⋯O hydrogen bonds play a crucial role in the crystal packing of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. These bonds link the molecules into zigzag chains along the b-axis []. Furthermore, weaker C—H⋯O and C—H⋯π contacts contribute to the formation of a three-dimensional network structure, with molecules stacked along the b-axis direction [].
Q3: How does N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide react with thionyl chloride?
A3: The reaction of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide with thionyl chloride depends on the reaction conditions. In xylene, it forms an eight-membered ring cyclic sulfite as an intermediate. This intermediate further reacts with thionyl chloride to produce N, N-bis (2-chloroethyl)-p-toluenesulfonamide in high yield [].
Q4: Are there any known applications of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide in material science?
A4: Research indicates that N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide can be used to modify polyesteramide varnishes []. Replacing a portion of hydroxyl ethyl fatty acid amide (HETSA) with N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide in these varnishes has been shown to improve film performance, durability, and provide antimicrobial growth control [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/no-structure.png)
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)









